molecular formula C11H13N5O2 B13319827 (3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13319827
M. Wt: 247.25 g/mol
InChI Key: LUVOFKXPYWROLI-HTQZYQBOSA-N
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Description

(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrazine ring fused with a pyrrolidine carboxylic acid moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrazine core, followed by the introduction of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in modifying the triazolopyrazine ring or the pyrrolidine moiety.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

(3S,4S)-4-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H13N5O2/c1-7-4-16(5-8(7)11(17)18)9-10-14-13-6-15(10)3-2-12-9/h2-3,6-8H,4-5H2,1H3,(H,17,18)/t7-,8-/m1/s1

InChI Key

LUVOFKXPYWROLI-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C2=NC=CN3C2=NN=C3

Canonical SMILES

CC1CN(CC1C(=O)O)C2=NC=CN3C2=NN=C3

Origin of Product

United States

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